2-(Benzylsulfinyl)benzoic acid
Description
Properties
CAS No. |
28175-35-1 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-benzylsulfinylbenzoic acid |
InChI |
InChI=1S/C14H12O3S/c15-14(16)12-8-4-5-9-13(12)18(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
InChI Key |
IHSDWNKZUMUWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)benzoic acid typically involves the reaction of benzyl mercaptan with 2-bromobenzoic acid under basic conditions to form the corresponding benzylsulfide. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 2-(Benzylsulfonyl)benzoic acid.
Reduction: 2-(Benzylthio)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Benzylsulfinyl)benzoic acid has been explored for its potential as an inhibitor of human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. This compound and its derivatives have shown selective inhibition of certain isoforms, making them promising candidates for therapeutic applications in conditions such as glaucoma, epilepsy, and cancer . Additionally, it has been studied for its potential use in organic synthesis as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 2-(Benzylsulfinyl)benzoic acid involves its interaction with the active site of carbonic anhydrase enzymes. The sulfinyl group is believed to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of its catalytic activity. This inhibition can disrupt various physiological processes, depending on the specific isoform targeted .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
Sulfinyl vs. Sulfonyl/Thio Groups: The sulfinyl group in 2-(benzylsulfinyl)benzoic acid provides a chiral center critical for enantioselective binding to hCA IX. Molecular modeling shows the sulfinyl oxygen forms hydrogen bonds with active-site residues like Gln92 and Asn67 .
Substituent Bulk and Selectivity :
- The benzyl group in this compound enhances selectivity for hCA IX over off-target isoforms (e.g., hCA I/II) by fitting into the hydrophobic cleft of hCA IX’s active site .
- Smaller substituents (e.g., methyl in 2-(methylsulfinyl)benzoic acid) likely reduce selectivity due to insufficient steric bulk .
Electron-Withdrawing Groups :
- Compounds like 2-(4-chlorobenzoyl)benzoic acid and benzavir-2 incorporate electron-withdrawing groups (Cl, F), which increase benzoic acid’s acidity (lower pKa) and enhance zinc-binding in metalloenzymes. However, their applications diverge: benzavir-2 targets viral polymerases, while 2-(4-chlorobenzoyl)benzoic acid is used in materials science .
Q & A
Q. What experimental strategies are used to resolve structural ambiguities in sulfinyl-substituted benzoic acid derivatives?
- Methodological Answer : Employ X-ray crystallography to determine absolute stereochemistry, as shown for the this compound complex with carbonic anhydrase II (PDB:4QY3) . For dynamic studies, use variable-temperature NMR to assess conformational flexibility of the sulfinyl group.
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystallographic structure of carbonic anhydrase II (CA II) to predict binding affinities and key residues involved in sulfinyl group interactions . Validate predictions with MD simulations (e.g., GROMACS) to assess stability of the ligand-enzyme complex under physiological conditions.
Q. What experimental approaches address contradictions in enzyme inhibition data for sulfinyl-containing inhibitors?
- Methodological Answer : Conduct kinetic assays (e.g., stopped-flow spectrophotometry) to differentiate between competitive and non-competitive inhibition mechanisms. Compare inhibition constants (Kᵢ) across isoforms (e.g., CA I vs. CA II) to identify isoform-specific effects. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can structure-activity relationships (SARs) be optimized for this compound derivatives targeting carbonic anhydrase?
- Methodological Answer : Synthesize analogs with varied substituents on the benzyl or sulfinyl groups and evaluate their inhibitory potency via dose-response curves. Use CoMFA/CoMSIA 3D-QSAR models to correlate steric/electronic properties with activity. Prioritize derivatives with enhanced solubility (e.g., carboxylate salts) for in vivo testing .
Q. What strategies mitigate challenges in synthesizing enantiopure this compound?
- Methodological Answer : Utilize asymmetric oxidation of thioethers with chiral catalysts (e.g., Sharpless conditions) to control sulfinyl stereochemistry. Monitor reaction progress via chiral HPLC and optimize solvent systems (e.g., ethanol/water) to minimize racemization during crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
